![molecular formula C10H17NO B2737593 7-Ethyl-1-azaspiro[3.5]nonan-2-one CAS No. 1339435-12-9](/img/structure/B2737593.png)
7-Ethyl-1-azaspiro[3.5]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pheromone Synthesis
The study of spirocyclic ketals, such as 2-Ethyl-1,6-dioxaspiro[4.4]nonane, has led to systematic investigations due to their identification as principal aggregation pheromones in some bark beetles. This research emphasizes the significance of such compounds in understanding insect behavior and developing environmentally friendly pest control methods (Francke & Reith, 1979).
Antiviral Drug Development
Recent studies have identified a series of 1-thia-4-azaspiro[4.5]decan-3-ones as potent inhibitors against human coronavirus 229E replication. This discovery points to the scaffold of 1-thia-4-azaspiro[4.5]decan-3-one as a promising candidate for antiviral drug development, showcasing the potential of spiro compounds in addressing global health challenges like viral pandemics (Apaydın et al., 2019).
Dopamine Agonist Activity
Investigations into the pharmacological properties of certain spirodecanes have revealed potential dopamine agonist activity, particularly in peripheral nervous system applications. Although central nervous system activity was not observed, the potent dopamine agonist activity in specific assays suggests a potential avenue for developing new therapeutic agents targeting dopaminergic systems (Brubaker & Colley, 1986).
Antibacterial Activity Against Respiratory Pathogens
Research into novel quinolines bearing the azaspiroheptan moiety has yielded compounds with potent antibacterial activity against a variety of respiratory pathogens. These findings underscore the utility of spiro compounds in developing new treatments for respiratory tract infections, including those caused by multidrug-resistant strains (Odagiri et al., 2013).
Eigenschaften
IUPAC Name |
7-ethyl-1-azaspiro[3.5]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-8-3-5-10(6-4-8)7-9(12)11-10/h8H,2-7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNVWLQNBWSCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(CC1)CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

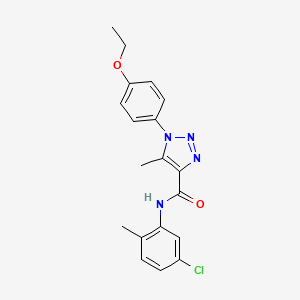
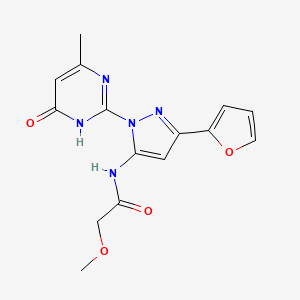
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide](/img/structure/B2737513.png)
![N-(5-chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2737514.png)
![5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide](/img/structure/B2737515.png)
![Ethyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate](/img/structure/B2737517.png)
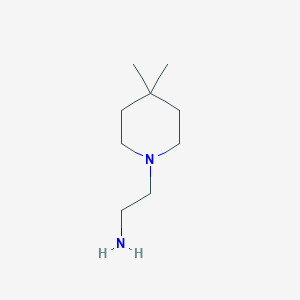
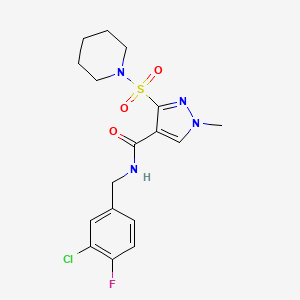

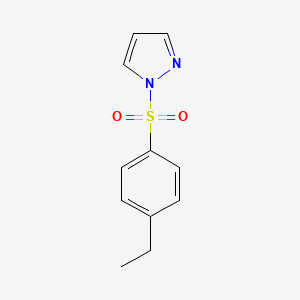
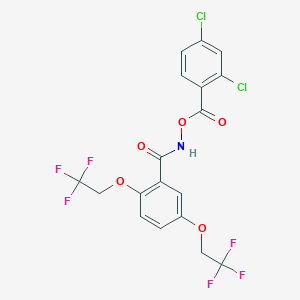
![1,7-Dimethyl-9-(2-phenylethyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2737526.png)
![Tert-butyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2737531.png)
![6-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2737532.png)